N-Me-D-Thr(tBu)-OH.HCl
Description
Contextualization within the Landscape of Modified Amino Acid Chemistry
The field of modified amino acid chemistry is vast and dynamic, driven by the need to overcome the limitations of natural peptides, such as their susceptibility to enzymatic degradation and poor bioavailability. nih.gov N-Me-D-Thr(tBu)-OH·HCl is a prime example of how specific modifications can address these challenges.
N-Methylation: The introduction of a methyl group on the amide nitrogen of the peptide backbone is a well-established strategy to enhance the pharmacological properties of peptides. nih.gov This modification can:
Increase Proteolytic Stability: By sterically hindering the approach of proteases, N-methylation can significantly extend the half-life of a peptide in biological systems. nih.gov
Improve Membrane Permeability: The increased lipophilicity resulting from N-methylation can facilitate the passage of peptides across cell membranes. chempep.com
Modulate Conformation: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone, often favoring specific secondary structures like β-turns. This can lead to enhanced receptor binding and biological activity.
D-Amino Acid Incorporation: The use of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is another powerful tool in peptide design. Incorporating D-amino acids can:
Enhance Enzymatic Stability: Proteases are highly specific for L-amino acids, making peptides containing D-amino acids resistant to degradation.
Induce Specific Secondary Structures: The presence of a D-amino acid can induce unique turns and helical structures in a peptide chain that are not accessible with only L-amino acids.
Side-Chain Protection: The tert-butyl (tBu) group on the threonine side-chain is a temporary protecting group. In the context of peptide synthesis, protecting reactive side-chains is crucial to prevent unwanted side reactions during the coupling of amino acids. The tBu group is acid-labile, meaning it can be removed under specific acidic conditions, typically at the final stage of peptide synthesis. cem.com
Foundational Significance in Advanced Peptide Synthesis and Chemical Biology
The unique combination of N-methylation, D-configuration, and side-chain protection makes N-Me-D-Thr(tBu)-OH·HCl a valuable building block in solid-phase peptide synthesis (SPPS), the primary method for artificially producing peptides. Its protected form, typically Fmoc-N-Me-D-Thr(tBu)-OH, is used in automated peptide synthesizers to introduce this modified residue at specific positions within a peptide sequence. google.comsigmaaldrich.com
The incorporation of N-Me-D-Thr(tBu)-OH can have a profound impact on the resulting peptide's properties. Research has shown that N-methylation can influence the peptide's three-dimensional structure, which is critical for its biological function. For instance, the strategic placement of N-methylated residues can stabilize β-turn conformations, which are often involved in receptor recognition and binding.
In the broader field of chemical biology, N-Me-D-Thr(tBu)-OH·HCl and similar modified amino acids are instrumental in the development of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have improved therapeutic properties. By systematically replacing standard amino acids with modified versions like N-Me-D-Thr(tBu)-OH, researchers can probe the structure-activity relationships of bioactive peptides and design new drug candidates with enhanced efficacy and stability. nih.gov
Compound Data
| Property | Value | Source |
| Compound Name | N-Me-D-Thr(tBu)-OH·HCl | |
| Synonym | N-methyl-O-tert-butyl-D-threonine hydrochloride | chempep.com |
| Molecular Formula | C9H20ClNO3 | chempep.com |
| Molecular Weight | 225.72 g/mol | chempep.com |
| CAS Number | Not directly available for the D-isomer HCl salt. The L-isomer HCl salt is 42417-72-1. | chempep.com |
| Related Protected Compound | Molecular Formula | Molecular Weight | CAS Number |
| Fmoc-N-Me-D-Thr(tBu)-OH | C24H29NO5 | 411.49 g/mol | 117106-20-4 |
| Fmoc-D-Thr(tBu)-OH | C23H27NO5 | 397.46 g/mol | 138797-71-4 |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H20ClNO3 |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
(2R,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10-5)8(11)12;/h6-7,10H,1-5H3,(H,11,12);1H/t6-,7-;/m1./s1 |
InChI Key |
GKIUBXVFBXDBDS-ZJLYAJKPSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC)OC(C)(C)C.Cl |
Canonical SMILES |
CC(C(C(=O)O)NC)OC(C)(C)C.Cl |
Origin of Product |
United States |
Synthetic Methodologies for N Me D Thr Tbu Oh·hcl and Analogous Threonine Derivatives
Strategies for Stereoselective Synthesis of D-Threonine and D-allo-Threonine Precursors
Threonine possesses two chiral centers, resulting in four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. chemicalbook.comwikipedia.org The precise control of stereochemistry is paramount in the synthesis of biologically active molecules.
Asymmetric Synthesis Approaches to D-Threonine Architectures
The asymmetric synthesis of D-threonine often employs methods that establish the correct stereochemistry at both chiral centers. One prominent strategy is the dynamic kinetic resolution of 2-acylamino-3-oxobutyrates. In this approach, racemic starting materials are hydrogenated using chiral catalysts, such as those based on rhodium (Rh) and ruthenium (Ru) with chiral phosphine (B1218219) ligands like CHIRAPHOS and BINAP. capes.gov.br These catalysts facilitate the stereoselective reduction of the ketone, leading to the desired syn diastereomer, which can then be hydrolyzed to yield D-threonine with high enantiomeric excess. capes.gov.br
Enzymatic methods also offer a powerful route to D-threonine. D-threonine aldolases, for instance, catalyze the reversible aldol (B89426) reaction between glycine (B1666218) and acetaldehyde (B116499) to produce a mixture of D-threonine and D-allo-threonine. rsc.org By carefully selecting the enzyme and reaction conditions, the stereochemical outcome can be controlled to favor the desired D-threonine isomer. rsc.orgresearchgate.net
Another approach involves the conversion from readily available L-threonine. This can be achieved through a sequence involving an amino acid racemase to invert the stereocenter at the alpha-carbon, followed by separation of the resulting diastereomers. google.com
Enantioselective Routes to D-allo-Threonine Scaffolds
The synthesis of D-allo-threonine, the (2R, 3R) diastereomer of threonine, also relies on stereocontrolled methods. wikipedia.orgnih.gov One method involves the epimerization of a protected L-threonine derivative. For example, a chiral Ni(II) complex can be used to facilitate the α-epimerization of (S)-Thr(tBu)-OH to yield the corresponding (R)-allo-threonine derivative. nih.gov
Enzymatic conversions are also applicable to the synthesis of allo-threonine. For instance, an immobilized amino acid racemase can be used to convert D-threonine to L-allothreonine through epimerization. acs.org While this produces the L-enantiomer, the principle can be applied to generate D-allo-threonine from L-threonine. Additionally, some D-threonine aldolases can produce D-allo-threonine as a byproduct or even the main product depending on the specific enzyme and reaction conditions. rsc.org
A de novo synthesis of an L-lemonose thioglycoside donor has been reported starting from D-threonine, highlighting the utility of threonine isomers as chiral building blocks for complex molecule synthesis. nih.gov
N-Methylation Techniques for Threonine Derivatives
N-methylation is a key modification in peptide chemistry that can enhance a peptide's metabolic stability, membrane permeability, and binding affinity. monash.eduacs.org
Direct N-Alkylation Protocols in Fmoc-Chemistry
Direct N-methylation of amino acids protected with the fluorenylmethyloxycarbonyl (Fmoc) group is a common strategy in solid-phase peptide synthesis (SPPS). nih.gov A widely used method involves a three-step procedure on the solid support: sulfonylation of the free amine with a reagent like o-nitrobenzenesulfonyl chloride (o-NBS-Cl), followed by methylation of the resulting sulfonamide, and finally, desulfonylation to reveal the N-methylated amine. acs.orgnih.gov This process is compatible with a variety of amino acid residues. nih.gov
More recently, methods for the direct N-alkylation of unprotected amino acids with alcohols have been developed, offering a more sustainable and atom-economical approach. nih.govresearchgate.net These catalytic strategies can produce mono- or di-N-alkylated amino acids with high selectivity and retention of stereochemistry, using water as the only byproduct. nih.gov
Conversion of "Customizable Units" into N-Alkyl Amino Acids
An innovative approach involves the use of "customizable units," such as hydroxyproline (B1673980), which can be converted into various N-alkyl amino acids. acs.orgnih.govacs.orgcsic.es This strategy involves the cleavage of the pyrrolidine (B122466) ring of the hydroxyproline unit, followed by independent manipulation of the resulting α-alkyl and N-acetoxymethyl chains. The N-acetoxymethyl group can be reduced to an N-methyl group or reacted with C-nucleophiles to introduce a variety of N-alkyl substituents. acs.orgcsic.es This method provides a versatile route to structurally diverse N-alkyl amino acids with high optical purity. nih.govacs.org
Hydroxyl Group Protection via tert-Butyl Moiety
The hydroxyl group of threonine is reactive and must be protected during peptide synthesis to prevent side reactions. The tert-butyl (tBu) group is a commonly used protecting group for the hydroxyl function of threonine, serine, and tyrosine. ontosight.ai
The tert-butyl ether is stable under the basic conditions used for the removal of the Fmoc protecting group (typically with piperidine) during SPPS. ontosight.ai This orthogonality allows for the selective deprotection of the N-terminus without affecting the side-chain protection. The tBu group is subsequently removed under acidic conditions, often using trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. ontosight.ai
The introduction of the tert-butyl group can be achieved through various methods, including the reaction of the amino acid with isobutene in the presence of a strong acid catalyst. google.comgoogle.com Other methods for the tert-butylation of alcohols include the use of tert-butyl 2,2,2-trichloroacetimidate or Boc-anhydride with a Lewis acid catalyst. researchgate.netorganic-chemistry.org
Interactive Data Table: Properties of Threonine Stereoisomers
| Property | D-Threonine | L-Threonine | D-allo-Threonine | L-allo-Threonine |
| Stereochemistry | (2R, 3S) | (2S, 3R) | (2R, 3R) | (2S, 3S) |
| Natural Abundance | Unnatural | Essential Amino Acid | Component of some bacterial peptido-lipids | Rare |
| Synthesis Starting Material | Often from L-threonine or racemic precursors | Fermentation | From L-threonine or D-threonine | From L-threonine |
Interactive Data Table: Common Protecting Groups in Threonine Synthesis
| Protecting Group | Functional Group Protected | Cleavage Conditions |
| Fmoc | α-Amino | Basic (e.g., Piperidine) |
| Boc | α-Amino | Acidic (e.g., TFA) |
| tert-Butyl (tBu) | Hydroxyl | Acidic (e.g., TFA) |
| Benzyl (B1604629) (Bzl) | Hydroxyl | Hydrogenolysis |
| Z (Cbz) | α-Amino | Hydrogenolysis, HBr/Acetic Acid |
Selective O-tert-Butylation Procedures
The tert-butyl (tBu) group is a crucial protecting group for the hydroxyl function of threonine in modern peptide synthesis, particularly within the Fmoc/tBu orthogonal strategy. creative-peptides.comug.edu.pl Its primary function is to shield the hydroxyl group from participating in unwanted side reactions during peptide chain elongation. creative-peptides.com The most common method for the O-tert-butylation of threonine involves the reaction with isobutylene (B52900) in the presence of a strong acid catalyst. google.comgoogle.com
To address the challenges associated with the use of gaseous and flammable isobutylene, such as the need for low-temperature equipment (-50 °C) and safety risks in industrial production, alternative butylation reagents and catalytic systems have been developed. google.com These include using tert-butyl acetate (B1210297) with catalysts like bis(trifluoromethanesulfonyl)imide or solid acid catalysts, which can improve safety and handling for large-scale synthesis. google.comthieme-connect.comgoogle.com A patented method describes a four-step process starting from threonine methyl ester hydrochloride (Thr OMe·HCl), which is reacted with isobutylene and sulfuric acid to form Thr(tBu)OMe. This intermediate is then saponified and reacted with Fmoc-OSu to yield the desired Fmoc-Thr(tBu)-OH. google.com
Table 1: Comparison of O-tert-Butylation Methods for Threonine
| Method | Reagents | Catalyst | Key Features & Yield |
| Three-Step (Z-protected) | Z-L-Threonine, Isobutylene | Concentrated H₂SO₄ | Involves protection/deprotection steps; 30% overall yield. google.com |
| One-Step (unprotected) | L-Threonine, Isobutylene | Concentrated H₂SO₄ | Direct method; reported yield of 43.22%. google.com |
| Solid-Phase Catalysis | L-Threonine, Isobutylene | Solid Acid Catalyst | Aims to improve safety and simplify industrial production. google.com |
| From Thr·OMe·HCl | Thr·OMe·HCl, Isobutylene, Fmoc-OSu | H₂SO₄, Lye | Four-step process adaptable for industrial scale. google.com |
| Alternative Reagent | Carboxylic Acids, tert-Butyl Acetate | Tf₂NH | Avoids gaseous isobutylene; high yields reported for various substrates. thieme-connect.com |
Orthogonal Deprotection Strategies for O-tBu Groups
The principle of orthogonality is central to multi-step chemical syntheses like solid-phase peptide synthesis (SPPS), allowing for the selective removal of one type of protecting group without affecting others. biosynth.comsigmaaldrich.com The O-tert-butyl (O-tBu) ether, used to protect the threonine side chain, is a key component of the widely used Fmoc/tBu strategy. biosynth.com This group is acid-labile and is typically removed during the final cleavage step from the resin, using strong acids like trifluoroacetic acid (TFA). peptide.comnih.gov
The O-tBu group is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used to remove the temporary N-terminal Fmoc group during peptide chain elongation. creative-peptides.compeptide.com This orthogonality ensures that the side-chain protection remains intact throughout the synthesis. biosynth.com However, the acid-lability of the O-tBu group means it is cleaved simultaneously with the peptide from most acid-sensitive resins, such as Wang or Rink amide resins. peptide.com
For strategies requiring the synthesis of protected peptide fragments, more acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin are employed. researchgate.netpeptide.com Peptides can be cleaved from these resins under very mild acidic conditions (e.g., 1% TFA in DCM) that leave the O-tBu groups on threonine residues intact. sigmaaldrich.compeptide.com This allows for the generation of peptide fragments that can be used in subsequent solution-phase couplings. The cleavage of ethers with tertiary alkyl groups, like tert-butyl, proceeds through a stable carbocation intermediate (SN1 or E1 mechanism), which facilitates their removal under acidic conditions. libretexts.org
Amino and Carboxyl Protecting Group Chemistries in N-Me-D-Thr(tBu)-OH·HCl Synthesis
The synthesis of N-methylated amino acids for peptide applications requires careful selection of protecting groups for both the amino and carboxyl termini to ensure compatibility with the N-methylation step and subsequent peptide coupling reactions.
Fluorenylmethyloxycarbonyl (Fmoc) Based Protection and Cleavage Protocols
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability. creative-peptides.com It serves as a temporary protecting group for the α-amino group. biosynth.com In the synthesis of Fmoc-N-Me-D-Thr(tBu)-OH, the Fmoc group is typically introduced after the N-methylation and O-tert-butylation steps. nih.govgoogle.com A common reagent for this is Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). google.com
The standard procedure for Fmoc group cleavage during SPPS involves treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). creative-peptides.comthieme-connect.de The cleavage occurs via a β-elimination mechanism, releasing the free amine and dibenzofulvene, which is scavenged by the excess amine. thieme-connect.de This process is rapid and highly efficient, allowing for the iterative deprotection and coupling cycles that define SPPS. biosynth.com
For the synthesis of N-methylated amino acids like Fmoc-N-Me-Thr(tBu)-OH, a solid-phase approach has been developed where Fmoc-Thr(tBu)-OH is first attached to a 2-chlorotrityl chloride (2-CTC) resin. nih.gov The resin acts as a temporary protecting group for the carboxylic acid. The Fmoc group is then removed, the secondary amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group to facilitate methylation, and the N-methylation is carried out using reagents like dimethyl sulfate (B86663) or methyl iodide. Finally, the o-NBS group is removed, the amino group is reprotected with Fmoc, and the final product is cleaved from the resin. nih.gov
tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Z) Strategies
While the Fmoc/tBu strategy is prevalent, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) protecting groups represent alternative, historically significant strategies for amino group protection. biosynth.comcreative-peptides.com
The Boc strategy typically employs Boc for temporary Nα-protection and benzyl (Bzl)-based groups for permanent side-chain protection (Boc/Bzl). biosynth.com The Boc group is removed with moderate acids like TFA, while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage. biosynth.com A key derivative in this context is Boc-Thr(Bzl)-OH. tcichemicals.comnih.gov The combination is considered quasi-orthogonal because both groups are acid-labile but require different acid strengths for removal. biosynth.com
The Z group (benzyloxycarbonyl) is a classic protecting group, stable to a range of conditions but readily removed by catalytic hydrogenation (H₂/Pd) or strong acids like HBr in acetic acid. creative-peptides.comontosight.ai It is often used in solution-phase synthesis. ontosight.ai For instance, N-Benzyloxycarbonyl-O-tert-butyl-L-threonine is a derivative used in peptide synthesis, combining the Z group for N-protection with the tBu group for side-chain protection. ontosight.ai
Table 2: Comparison of Amino Protecting Groups in Threonine Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal Partner (Side-Chain) | Key Features |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine/DMF) creative-peptides.comthieme-connect.de | tBu (acid-labile) biosynth.com | Mild cleavage; standard for modern SPPS. |
| tert-Butyloxycarbonyl | Boc | Moderate Acid (e.g., TFA) biosynth.comcreative-peptides.com | Bzl (strong acid-labile) biosynth.com | Requires strong acid (HF) for final cleavage. |
| Benzyloxycarbonyl | Z (Cbz) | Catalytic Hydrogenation; Strong Acid creative-peptides.comontosight.ai | tBu (acid-labile) | Classic group, often used in solution-phase synthesis. |
Optimization and Scalability Considerations in Industrial and Academic Production
Transitioning the synthesis of complex amino acid derivatives like N-Me-D-Thr(tBu)-OH·HCl from laboratory-scale to industrial production requires significant process optimization to ensure efficiency, cost-effectiveness, and high yield.
Process Efficiency and Yield Enhancement
Strategies for yield enhancement include:
Catalyst Optimization: Moving from hazardous liquid catalysts like concentrated sulfuric acid to reusable solid acid catalysts can improve safety, simplify workup, and potentially increase product selectivity. google.com
Reagent Selection: Using alternative tert-butylating agents like tert-butyl acetate instead of isobutylene can mitigate safety concerns and equipment demands associated with handling a flammable gas. google.comorgsyn.org
Process Consolidation: Developing synthetic routes that reduce the number of steps, such as one-pot procedures, can significantly shorten production time and decrease material loss during intermediate purifications. google.com A patented method for Fmoc-Thr(tBu)-OH production claims to shorten the production stage and improve efficiency, making it more suitable for industrial application. google.com
Reaction Conditions: Optimizing parameters such as temperature, reaction time, and reagent stoichiometry is crucial. For example, a method for preparing Fmoc-Thr(tBu)-OH specifies reaction temperatures between 40-45 °C and reaction times of 18-30 hours to maximize yield. google.com
Efficient Mixing: In solid-phase synthesis, efficient mixing is essential for driving reactions to completion and minimizing side reactions. High-efficiency stirring has been shown to decrease the required excess of reagents and shorten reaction times. chemrxiv.org
By focusing on these areas, the production of specialized amino acids can be made more scalable and economically viable, supporting the broader field of peptide-based drug discovery and development. nih.gov
Development of Greener Synthetic Pathways
Traditional synthetic routes to protected amino acids often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents, leading to significant environmental impact. In response, the field of green chemistry has spurred the development of alternative pathways that are safer, more sustainable, and economically viable. These approaches primarily focus on the principles of atom economy, use of renewable feedstocks, and the reduction of energy consumption and waste generation.
Recent research has highlighted several promising greener strategies applicable to the synthesis of complex amino acids like N-Me-D-Thr(tBu)-OH·HCl. These include biocatalysis, which utilizes enzymes for their high selectivity and mild reaction conditions, and flow chemistry, which offers enhanced safety, efficiency, and scalability.
One of the key challenges in synthesizing N-Me-D-Thr(tBu)-OH·HCl is the stereoselective introduction of the methyl group on the amine and the protection of the hydroxyl group as a tert-butyl ether. Biocatalytic methods are particularly well-suited to address the challenge of stereoselectivity. rsc.orgrsc.org Engineered enzymes, developed through techniques like directed evolution, can be tailored to catalyze specific transformations on non-natural substrates with high precision, often in aqueous media and at ambient temperatures. rsc.orgrsc.org This circumvents the need for many of the protecting groups and harsh reagents used in traditional organic synthesis.
For instance, the use of N-methyltransferases could provide a direct and atom-economical route to N-methylation, avoiding the use of toxic and wasteful methylating agents. Similarly, biocatalytic approaches are being explored for the formation of ether linkages, potentially offering a greener alternative to acid-catalyzed additions of isobutylene for the introduction of the tert-butyl protecting group.
Flow chemistry represents another significant advancement in the green synthesis of amino acid derivatives. The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved selectivity, and a significant reduction in reaction volumes and solvent usage. For reactions involving hazardous intermediates or exothermic processes, flow chemistry offers a much safer operational window compared to traditional batch processing.
The development of greener synthetic pathways is an ongoing endeavor, with new innovations continually emerging. The synergistic combination of biocatalysis and flow chemistry holds particular promise for the industrial-scale production of complex molecules like N-Me-D-Thr(tBu)-OH·HCl, paving the way for a more sustainable pharmaceutical industry.
Research Findings on Greener Amino Acid Synthesis
While specific data on the green synthesis of N-Me-D-Thr(tBu)-OH·HCl is limited in publicly available literature, research on analogous systems provides valuable insights into the potential of these greener methodologies. The following table summarizes findings from studies on the biocatalytic and flow chemistry-based synthesis of related amino acid derivatives.
| Method | Substrate | Product | Catalyst/Enzyme | Key Findings |
| Biocatalysis | Various keto acids | Chiral amino acids | Engineered transaminases | High enantioselectivity and yield under mild aqueous conditions. nih.gov |
| Biocatalysis | Racemic amines | Enantiopure amines | Amine dehydrogenases | Effective kinetic resolution leading to high enantiomeric excess. |
| Flow Chemistry | Boc-protected amino acids | N-methylated amino acids | Packed-bed reactor with methylating agent | High conversion rates and short reaction times, with easy product isolation. |
| Flow Chemistry | D-Threonine | Protected D-Threonine derivative | Solid-supported acid catalyst | Improved safety and efficiency for the introduction of protecting groups. |
These examples underscore the potential of green chemistry principles to revolutionize the synthesis of complex chiral building blocks. The application of such methodologies to the production of N-Me-D-Thr(tBu)-OH·HCl could significantly reduce the environmental footprint of processes that rely on this important intermediate.
Research on the Integration and Application of N Me D Thr Tbu Oh·hcl in Advanced Chemical Constructs
Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies
N-Me-D-Thr(tBu)-OH·HCl, typically in its Fmoc-protected form (Fmoc-N-Me-D-Thr(tBu)-OH), is a critical reagent in the Fmoc/tBu strategy of Solid-Phase Peptide Synthesis (SPPS). du.ac.in This approach involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. acs.org The use of N-methylated residues like N-Me-D-Thr(tBu)-OH introduces both opportunities and challenges within the standard SPPS workflow. peptide.com
The success of each step in SPPS is contingent on achieving near-quantitative coupling efficiency, typically defined as >99.9% conversion. acs.org However, the coupling of N-methylated amino acids is notoriously difficult and often results in lower yields compared to their non-methylated counterparts. nih.govresearchgate.net The kinetics of these reactions are significantly slower due to the increased steric bulk and the altered nucleophilicity of the secondary amine at the N-terminus of the growing peptide chain.
Research has focused extensively on identifying optimal coupling reagents to drive these challenging reactions to completion. While standard reagents like HBTU and HCTU are less effective, several others have proven more successful. peptide.com Phosphonium-based reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) and Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are considered among the most promising for coupling sterically hindered N-methyl amino acids. nih.govresearchgate.net Aminium/Uronium reagents like HATU, an HOAt-based reagent, have also been utilized with great success. peptide.combachem.com The choice of coupling agent is critical, as it must be highly reactive to overcome the steric barrier without causing significant side reactions like racemization. bachem.com
| Coupling Reagent Class | Example Reagent(s) | Efficacy with N-Methylated Residues | Reference(s) |
| Phosphonium (B103445) Salts | PyAOP, PyBOP | High; considered among the most promising reagents for these difficult couplings. | nih.gov, researchgate.net |
| Aminium/Uronium Salts | HATU | High; successfully used for coupling N-methyl amino acids. | peptide.com, bachem.com |
| Aminium/Uronium Salts | HBTU, HCTU | Less effective compared to HATU or phosphonium reagents. | peptide.com |
| Halophosphonium Salts | PyBroP | Effective; requires specific conditions like low temperature activation. | peptide.com |
| Other | BOP-Cl | Has been employed for N-methyl amino acid coupling. | peptide.com |
The primary obstacle in incorporating N-Me-D-Thr(tBu)-OH·HCl into a peptide sequence is the steric hindrance imposed by the N-methyl group. researchgate.net This bulkiness makes it challenging for the incoming activated amino acid to approach the N-terminal secondary amine of the resin-bound peptide, often leading to incomplete reactions and deletion sequences. researchgate.net The challenge is magnified when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated amino acids. peptide.comresearchgate.net
To overcome these hurdles, chemists employ several strategies:
Specialized Coupling Reagents: As detailed previously, highly reactive reagents like PyAOP, PyBOP/HOAt, and HATU are essential. peptide.comresearchgate.net These reagents form highly activated esters that can react more effectively with the sterically encumbered secondary amine.
Extended Reaction Times and Recoupling: Unlike standard couplings that may be complete in under an hour, reactions involving N-methylated residues often require significantly longer reaction times. acs.org It is common practice to perform a double or even triple coupling, where the coupling step is repeated with a fresh solution of activated amino acid to ensure the reaction proceeds to completion. researchgate.net
Reaction Monitoring: Standard monitoring tests like the ninhydrin (B49086) (Kaiser) test are ineffective for detecting unreacted secondary amines. peptide.com Alternative tests, such as the bromophenol blue test, are used to qualitatively assess the completeness of the coupling reaction before proceeding to the next step in the synthesis. peptide.com
Contributions to Solution-Phase Peptide Synthesis Strategies
Design and Synthesis of N-Methylated Peptides using N-Me-D-Thr(tBu)-OH·HCl
The deliberate inclusion of N-Me-D-Thr(tBu)-OH·HCl is a powerful design element in creating peptides with tailored properties. The N-methyl group imparts significant changes to the peptide's local and global characteristics.
One of the most significant effects of N-methylation is the imposition of conformational constraints on the peptide backbone. nih.gov The methylation of the amide nitrogen removes the hydrogen atom that would typically participate in hydrogen bonding, which is fundamental to the formation of secondary structures like α-helices and β-sheets. nih.gov This disruption forces the peptide to adopt alternative conformations.
The steric clash between the N-methyl group and the adjacent substituents restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This limitation reduces the conformational flexibility of the peptide chain, which can be advantageous for several reasons:
Stabilizing Bioactive Conformations: By locking the peptide into a specific shape that mimics its receptor-bound state, N-methylation can lead to increased binding affinity and selectivity.
Inhibiting Aggregation: In peptides prone to aggregation via β-sheet formation, such as fragments of β-amyloid, strategic N-methylation can act as a "β-sheet breaker," preventing self-assembly and increasing solubility. nih.gov
Controlling Folding: The predictable influence of N-methylation on local geometry aids in the design and synthesis of complex, folded peptide architectures.
Two of the most significant advantages of using N-methylated amino acids are the improvements in metabolic stability and cell permeability. peptide.comnih.gov
Proteolytic Stability: The amide bond is the primary site of cleavage by protease enzymes. The presence of a methyl group on the nitrogen atom sterically shields the adjacent carbonyl group, rendering the amide bond resistant to enzymatic hydrolysis. nih.gov This increased stability against proteolysis prolongs the half-life of peptide drugs in vivo. nih.gov
Membrane Permeability: Passive diffusion across cell membranes is a major hurdle for many peptide therapeutics due to their high number of hydrogen bond donors (amide N-H groups). N-methylation reduces the peptide's hydrogen bond donating capacity by replacing an amide proton with a methyl group. nih.govnih.gov This modification can reduce the desolvation penalty for entering the lipid bilayer and may promote the formation of intramolecular hydrogen bonds, which further shield polar groups and enhance membrane permeability. nih.gov This strategy has been shown to improve the transport of peptides across cellular barriers. nih.gov
| Property | Effect of N-Methylation | Rationale | Reference(s) |
| Conformational Flexibility | Decreased | Steric hindrance restricts rotation around backbone dihedral angles (φ, ψ). | nih.gov, nih.gov |
| Secondary Structure | Disrupts β-sheets and α-helices | Removes amide proton required for inter-chain hydrogen bonding. | nih.gov |
| Proteolytic Stability | Increased | Steric shielding of the amide bond prevents enzymatic cleavage. | nih.gov, nih.gov |
| Membrane Permeability | Increased | Reduces hydrogen bond donor count, lowering the desolvation penalty for membrane entry. | nih.gov, nih.gov |
| Aqueous Solubility | Variable | Can increase by disrupting crystal packing or decrease by increasing hydrophobicity. | nih.gov, nih.gov |
Development of D-Amino Acid Containing Peptides Utilizing N-Me-D-Thr(tBu)-OH·HCl
The use of non-natural D-amino acids, such as the D-threonine core of N-Me-D-Thr(tBu)-OH·HCl, is a powerful strategy to overcome the limitations of native peptides, particularly their susceptibility to enzymatic degradation. mdpi.comnih.gov
Stereochemical Influence on Peptide Structure and Function
The stereochemistry of amino acid residues is a primary determinant of a peptide's three-dimensional structure and, consequently, its biological activity. researchgate.net The incorporation of a D-amino acid like that in N-Me-D-Thr(tBu)-OH·HCl introduces a significant local perturbation in the peptide backbone. This change in stereochemistry can lead to altered side-chain orientations, which in turn can disrupt or stabilize secondary structures like α-helices and β-sheets. nih.gov
Furthermore, the N-methylation present in N-Me-D-Thr(tBu)-OH·HCl has a profound impact on the peptide's conformational properties. The methyl group on the amide nitrogen eliminates the possibility of hydrogen bond donation, which can destabilize regular secondary structures. mdpi.com This disruption can be advantageous in designing peptides with specific turn-like structures or in preventing undesirable aggregation. The combination of D-stereochemistry and N-methylation can therefore be used to fine-tune the global conformation of a peptide, influencing its interaction with biological targets. rsc.org
Modulation of Receptor Selectivity via D-Amino Acid Incorporation
The precise spatial arrangement of pharmacophoric groups in a peptide is critical for its selective binding to a specific receptor. By introducing a D-amino acid from a precursor like N-Me-D-Thr(tBu)-OH·HCl, the orientation of the amino acid side chain is altered, which can lead to a change in the peptide's binding profile. nih.gov This can be exploited to enhance selectivity for a particular receptor subtype or to develop antagonists from agonist sequences.
The N-methyl group further contributes to modulating receptor selectivity. It can provide steric bulk that prevents binding to one receptor while favoring another. Additionally, the increased lipophilicity imparted by N-methylation can enhance membrane permeability, a crucial factor for reaching intracellular targets. mdpi.comresearchgate.net The strategic placement of N-Me-D-Thr(tBu)-OH·HCl within a peptide sequence can thus be a key element in designing potent and selective peptide-based therapeutics. researchgate.net
Application in Peptidomimetic Design and Synthesis
Peptidomimetics are compounds that mimic the essential structural features of a peptide, but with modifications to improve their stability and bioavailability. N-Me-D-Thr(tBu)-OH·HCl is a valuable tool in this field due to its ability to induce specific secondary structures and constrain the peptide backbone. researchgate.net
Engineering of γ-Turn and β-Sheet Mimics
The γ-turn is a three-residue turn structure stabilized by a hydrogen bond. nih.gov While classic γ-turns are relatively rare in proteins, they can be important for chain reversal, particularly at the loop end of a β-hairpin. nih.gov The conformational constraints imposed by N-methylation and D-amino acid incorporation can be used to promote the formation of such turns.
Similarly, β-sheets are fundamental structural motifs in proteins, and their mimicry is a significant goal in peptidomimetic design. nih.gov The incorporation of N-methylated amino acids has been shown to nucleate β-hairpin conformations. rsc.org Specifically, the use of an N-methylated D-amino acid at the (i+1) position of a β-turn can induce a βII' turn, facilitating β-sheet folding. rsc.org Therefore, N-Me-D-Thr(tBu)-OH·HCl can serve as a key component in the design of synthetic β-sheet mimics.
Synthesis of Conformationally Constrained Peptidomimetics
Conformational constraint is a key principle in the design of potent and selective peptidomimetics. By reducing the number of accessible conformations, the entropic penalty of binding to a receptor is minimized, leading to higher affinity. The incorporation of N-Me-D-Thr(tBu)-OH·HCl introduces local conformational restrictions that can help to pre-organize the peptide into its bioactive conformation. nih.gov
The tert-butyl protecting group on the threonine side chain also plays a role in influencing the local conformation during synthesis and can be strategically removed in the final product. The combination of N-methylation and the bulky tert-butyl group can lead to unique and well-defined structural motifs that are not accessible with standard amino acids.
Synthesis of Cyclic Peptides and Macrocyclic Peptide Analogues
Cyclization is a widely used strategy to improve the metabolic stability and conformational rigidity of peptides. nih.gov The synthesis of cyclic peptides often relies on the pre-organization of the linear precursor to facilitate an efficient ring-closing reaction. nih.govresearchgate.netspringernature.com
The incorporation of turn-inducing elements, such as N-methylated D-amino acids, can significantly improve the yields of macrocyclization. researchgate.net By promoting a turn-like conformation in the linear peptide, the reactive ends are brought into proximity, favoring intramolecular cyclization over intermolecular oligomerization. N-Me-D-Thr(tBu)-OH·HCl, with its inherent ability to induce turns, is therefore a valuable building block for the synthesis of cyclic peptides and their analogues. nih.govnih.gov The resulting macrocycles often exhibit enhanced biological activity and improved pharmacokinetic profiles. nih.gov
Utilization in the Creation of Branched and Self-Assembled Peptidic Materials
The strategic incorporation of non-canonical amino acids into peptide frameworks is a cornerstone of modern peptide chemistry, enabling the design of novel materials with tailored properties. N-Me-D-Thr(tBu)-OH·HCl, a sterically hindered, N-methylated D-amino acid derivative, serves as a powerful building block in the development of advanced chemical constructs such as branched and self-assembling peptidic materials. Its unique structural features—the D-configuration of the alpha-carbon, N-methylation of the amide bond, and the bulky tert-butyl protecting group on the threonine side chain—collectively influence the conformational landscape, proteolytic stability, and supramolecular organization of the resulting peptides.
The presence of N-methylated amino acids is a common feature in nonribosomal peptides (NRPs), a class of natural products that includes many clinically important therapeutics. acs.org This modification is known to impart increased conformational rigidity, enhanced membrane permeability, and resistance to degradation by proteases. acs.orgresearchgate.netpeptide.com Similarly, the inclusion of D-amino acids can significantly alter peptide secondary structure and improve enzymatic stability. nih.govnih.gov These properties are highly desirable in the design of biomaterials and therapeutic peptides.
In the context of self-assembly, the N-methyl group introduces a steric constraint that can disrupt or modify hydrogen bonding patterns, which are crucial for the formation of canonical secondary structures like α-helices and β-sheets. nih.gov However, this disruption can also be exploited to guide the formation of unique, non-canonical secondary structures and to facilitate the self-assembly of peptides into specific nanostructures. nih.gov For instance, studies on lipopeptides have shown that the presence of N-methyl amino acids can facilitate the self-assembly process into micelles. nih.gov The bulky tert-butyl group on the threonine side chain of N-Me-D-Thr(tBu)-OH·HCl further contributes to the steric hindrance, which can be a determining factor in the morphology of the resulting self-assembled structures.
The synthesis of peptides containing sterically hindered N-methylated amino acids can be challenging. ub.edu However, advancements in peptide synthesis, including the use of specialized coupling reagents and microwave-assisted solid-phase peptide synthesis (SPPS), have facilitated the incorporation of such residues. ub.edu
The following data tables summarize the key characteristics of N-Me-D-Thr(tBu)-OH·HCl and its expected impact on the properties of peptidic materials.
Table 1: Physicochemical and Structural Impact of N-Me-D-Thr(tBu)-OH·HCl in Peptidic Constructs
| Feature of N-Me-D-Thr(tBu)-OH·HCl | Consequence for Peptidic Material | Research Finding Reference |
| N-Methyl Group | Increased resistance to proteolytic enzymes. | researchgate.netpeptide.com |
| Conformational rigidity of the peptide backbone. | acs.org | |
| Potential for altered hydrogen bonding networks. | nih.gov | |
| Facilitation of self-assembly into micellar structures in lipopeptides. | nih.gov | |
| D-Amino Acid Configuration | Enhanced stability against enzymatic degradation. | nih.govnih.gov |
| Can induce specific secondary structures, such as β-turns. | nih.gov | |
| Potential to reduce immunogenicity of the peptide. | nih.gov | |
| tert-Butyl (tBu) Protecting Group | Provides steric bulk, influencing supramolecular assembly. | N/A |
| Prevents side-chain reactivity during synthesis. | N/A |
Table 2: Illustrative Comparison of a Hypothetical Branched Peptide With and Without N-Me-D-Thr(tBu) Incorporation
This table presents a hypothetical comparison to illustrate the potential effects of incorporating N-Me-D-Thr(tBu) into a branched peptide structure.
| Property | Branched Peptide with L-Thr | Branched Peptide with N-Me-D-Thr(tBu) (Hypothetical) | Rationale for Expected Difference |
| Proteolytic Stability | Lower | Higher | N-methylation and D-configuration hinder protease access and recognition. researchgate.netpeptide.comnih.govnih.gov |
| Conformational Flexibility | Higher | Lower | The N-methyl group restricts rotation around the peptide bond. acs.org |
| Self-Assembly Propensity | Dependent on sequence | Potentially enhanced or altered | Steric bulk and modified hydrogen bonding can drive specific supramolecular organization. nih.govnih.gov |
| Immunogenicity | Higher | Potentially Lower | D-amino acids can reduce recognition by the host immune system. nih.gov |
Advanced Structural Elucidation and Conformational Analysis of N Me D Thr Tbu Oh·hcl and Derived Peptides
High-Resolution Spectroscopic Characterization Techniques
A suite of high-resolution spectroscopic methods is indispensable for the comprehensive structural analysis of N-Me-D-Thr(tBu)-OH·HCl. These techniques provide a detailed picture of the molecule's connectivity, functional groups, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including modified amino acids like N-Me-D-Thr(tBu)-OH·HCl. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments offer a wealth of information regarding the molecule's carbon-hydrogen framework and the through-bond and through-space connectivities of its atoms. youtube.commsu.edu
In a typical 1D ¹H NMR spectrum of a protected amino acid, distinct signals corresponding to different proton environments can be identified. For a compound like N-Me-D-Thr(tBu)-OH·HCl, one would expect to observe signals for the N-methyl protons, the α-proton, the β-proton, the γ-methyl protons of the threonine residue, and the protons of the tert-butyl protecting group. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the presence of the electron-withdrawing N-methyl group can influence the chemical shift of the α-proton. The integration of these signals provides the ratio of the number of protons in each environment.
1D ¹³C NMR spectroscopy , including techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135), helps in identifying the different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons). youtube.com This is crucial for confirming the carbon skeleton of the molecule.
2D NMR experiments provide more detailed structural information by revealing correlations between nuclei. Key 2D experiments include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com For N-Me-D-Thr(tBu)-OH·HCl, COSY would show correlations between the α-proton and the β-proton, and between the β-proton and the γ-methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. nih.gov This allows for the unambiguous assignment of proton and carbon signals to specific positions in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected by bonds. nih.gov This information is vital for determining the molecule's conformation and the stereochemistry of its chiral centers. For peptides containing N-methylated residues, NOESY data can reveal the cis or trans conformation of the N-methylated peptide bond.
The analysis of NMR data for peptides derived from N-Me-D-Thr(tBu)-OH·HCl provides insights into their secondary structure. chemrxiv.org The chemical shift dispersion of amide protons, for example, can indicate whether a peptide is folded or disordered. chemrxiv.org
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for N-Me-D-Thr(tBu)-OH·HCl
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N-CH₃ | 2.5 - 3.0 | 30 - 40 | Chemical shift can be influenced by solvent and pH. |
| α-H | 3.5 - 4.5 | 60 - 70 | Position is dependent on the ionization state of the carboxyl and amino groups. |
| β-H | 3.8 - 4.5 | 65 - 75 | Coupled to both α-H and γ-CH₃ protons. |
| γ-CH₃ | 1.1 - 1.4 | 18 - 22 | Appears as a doublet in the ¹H NMR spectrum. |
| t-Butyl (CH₃)₃ | 1.0 - 1.3 | 25 - 30 | Typically a sharp singlet in the ¹H NMR spectrum. |
| t-Butyl (C) | Not Applicable | 70 - 80 | Quaternary carbon, identified by HMBC. |
| C=O | Not Applicable | 170 - 180 | Carboxylic acid carbon, often broad or not observed in ¹³C NMR. |
Note: These are estimated ranges and can vary based on the solvent, concentration, and temperature. sigmaaldrich.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like amino acids and peptides. massbank.eu In HRESIMS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then analyzed by a high-resolution mass analyzer, such as an Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer. The high resolution of these instruments allows for the determination of the accurate mass of the molecular ion, which can be used to calculate the elemental formula of N-Me-D-Thr(tBu)-OH·HCl with a high degree of confidence.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is widely used for the analysis of peptides and proteins. europeanpharmaceuticalreview.com In MALDI-TOF, the analyte is co-crystallized with a matrix compound on a target plate. The plate is then irradiated with a pulsed laser, which causes the desorption and ionization of the analyte molecules. The ions are then accelerated in an electric field and their time-of-flight to a detector is measured. The time-of-flight is proportional to the mass-to-charge ratio of the ion. MALDI-TOF is particularly useful for the analysis of complex peptide mixtures and can be used to verify the successful synthesis of peptides derived from N-Me-D-Thr(tBu)-OH. europeanpharmaceuticalreview.comnih.gov The technique is known for its high sensitivity, speed, and tolerance to salts and other contaminants. europeanpharmaceuticalreview.com
Both HRESIMS and MALDI-TOF can be coupled with tandem mass spectrometry (MS/MS) to obtain structural information. In an MS/MS experiment, a specific ion is selected and fragmented, and the masses of the fragment ions are measured. The fragmentation pattern can be used to sequence peptides and to identify the location of modifications like N-methylation.
Fourier-Transform Infrared (FTIR) spectroscopy is a technique that probes the vibrational modes of a molecule. nih.govkennesaw.edu When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to its natural vibrational frequencies. An FTIR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹).
For N-Me-D-Thr(tBu)-OH·HCl, the FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. These include:
O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
N-H stretch: If the N-methyl group is protonated (as in the HCl salt), an N-H stretching vibration will be observed, typically in the range of 3200-2800 cm⁻¹.
C-H stretch: Bands in the 3000-2850 cm⁻¹ region arise from the stretching vibrations of the various C-H bonds in the molecule (aliphatic and N-methyl).
C=O stretch: A strong absorption band around 1700-1760 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.
C-O stretch: Stretching vibrations of the C-O bonds in the ether linkage of the tert-butyl group and the carboxylic acid will appear in the fingerprint region (1300-1000 cm⁻¹).
N-C stretch: The stretching vibration of the N-methyl bond will also be present.
FTIR is a valuable tool for confirming the presence of key functional groups and for monitoring chemical reactions, such as the formation of peptide bonds. The position and shape of the absorption bands can also provide information about hydrogen bonding interactions within the molecule. acs.org
Interactive Data Table: Characteristic FTIR Absorption Bands for N-Me-D-Thr(tBu)-OH·HCl
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Ammonium Salt | N-H Stretch | 3200 - 2800 |
| Aliphatic/N-Methyl | C-H Stretch | 3000 - 2850 |
| Carboxylic Acid | C=O Stretch | 1760 - 1700 |
| Ether/Carboxylic Acid | C-O Stretch | 1300 - 1000 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov This absorption corresponds to electronic transitions within the molecule, where an electron is promoted from a lower energy molecular orbital to a higher energy one.
For a molecule like N-Me-D-Thr(tBu)-OH·HCl, which lacks extensive chromophores (parts of a molecule that absorb light), the UV-Vis spectrum is expected to be relatively simple. The primary absorption is typically due to the n → π* transition of the carbonyl group in the carboxylic acid, which occurs in the UV region, usually below 220 nm. researchgate.net While not as structurally informative as NMR or mass spectrometry for this particular compound, UV-Vis spectroscopy can be useful for quantitative analysis using the Beer-Lambert law.
When N-Me-D-Thr(tBu)-OH·HCl is incorporated into peptides that also contain aromatic amino acids (like phenylalanine, tyrosine, or tryptophan), the UV-Vis spectrum becomes more complex and informative. The aromatic side chains have characteristic absorption maxima in the 250-280 nm range. Changes in the local environment of these aromatic residues, which can be influenced by the conformation of the peptide, can lead to shifts in their absorption maxima. nih.gov Second-derivative UV spectroscopy can be employed to resolve overlapping absorption bands and provide a more sensitive probe of the local microenvironment of these aromatic side chains. nih.gov
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods are essential for determining the absolute configuration of chiral molecules. numberanalytics.com These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light.
Specific optical rotation is a fundamental chiroptical property of a chiral substance and is a measure of its ability to rotate the plane of plane-polarized light. youtube.com The measurement is performed using a polarimeter. The specific rotation, [α], is a characteristic constant for a given compound under a specific set of conditions (temperature, wavelength of light, and solvent). youtube.com
The specific optical rotation is calculated using the following equation:
[α] = α / (l * c)
where:
α is the observed rotation in degrees.
l is the path length of the polarimeter tube in decimeters.
c is the concentration of the sample in g/mL.
For N-Me-D-Thr(tBu)-OH·HCl, the "D" in its name indicates its stereochemical relationship to D-glyceraldehyde. The sign and magnitude of the specific optical rotation provide experimental confirmation of the compound's enantiomeric identity. A negative sign (-) indicates levorotatory behavior (rotation to the left), while a positive sign (+) indicates dextrorotatory behavior (rotation to the right). It is important to note that the "D" or "L" designation does not directly predict the sign of the optical rotation.
The specific optical rotation of a related compound, Fmoc-D-Thr(tBu)-OH, has been reported as -15 ± 1.5° (c = 1% in ethyl acetate). sigmaaldrich.com While the N-methyl group and the hydrochloride salt will influence the exact value, this provides an expected sign and general magnitude for the optical rotation of N-Me-D-Thr(tBu)-OH·HCl. The measurement of specific optical rotation is a crucial quality control step to ensure the stereochemical purity of the amino acid derivative.
Electronic Circular Dichroism (ECD) Calculations and Experimental Analysis
Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for investigating the stereochemistry of chiral molecules like N-Me-D-Thr(tBu)-OH·HCl. dtu.dk It measures the differential absorption of left and right circularly polarized light by a sample, providing information about the absolute configuration and the conformational landscape of the molecule in solution. mdpi.comunipi.it
The experimental ECD spectrum of a chiral molecule is a unique fingerprint of its three-dimensional structure. For complex molecules or those with significant conformational flexibility, the interpretation of the spectrum can be challenging. Therefore, experimental results are often coupled with quantum chemical calculations to provide a robust structural assignment. dtu.dk
The process typically involves:
Conformational Search: Identifying all low-energy conformers of the molecule using computational methods. The conformation of a molecule can significantly affect its ECD spectrum. mdpi.com
ECD Spectrum Calculation: For each stable conformer, the ECD spectrum is calculated using methods like Time-Dependent Density Functional Theory (TD-DFT) or Algebraic Diagrammatic Construction (ADC). dtu.dkdtu.dk
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann populations to generate a theoretical ECD spectrum for the entire molecular ensemble.
Comparison: The final theoretical spectrum is compared with the experimental ECD spectrum. A good match between the two allows for the unambiguous assignment of the absolute configuration of the chiral center(s).
In the context of N-Me-D-Thr(tBu)-OH·HCl and peptides derived from it, ECD analysis is crucial for confirming that the D-configuration of the threonine residue is maintained throughout the synthesis and purification processes. For instance, researchers have successfully used ECD calculations to determine the absolute configurations of natural products containing threonine-derived core scaffolds. acs.org The comparison of the experimental spectrum against the calculated spectra for both the D- and L-enantiomers provides definitive proof of stereochemistry.
Table 1: Key Factors in ECD Analysis
| Factor | Description | Significance in Analysis |
|---|---|---|
| Chromophore Environment | The spatial arrangement of atoms and groups around the light-absorbing part of the molecule (chromophore). | The chiral environment dictates the sign and intensity of the ECD signals. The N-methyl and O-tert-butyl groups in N-Me-D-Thr(tBu)-OH directly influence the electronic transitions. |
| Conformational Flexibility | The existence of multiple stable shapes (conformers) for the molecule in solution. mdpi.com | The overall ECD spectrum is a population-weighted average of the spectra of all conformers. Accurate conformational analysis is essential for reliable theoretical predictions. mdpi.com |
| Solvent Effects | Interaction of the molecule with the surrounding solvent, which can alter conformation and electronic properties. | The choice of solvent for experimental measurement must be modeled in the calculations (e.g., using a Polarizable Continuum Model) to achieve an accurate match. |
| Computational Method | The level of theory and basis set used for the quantum chemical calculations. dtu.dk | Higher-level methods like ADC(2) or ADC(3) can provide more accurate predictions of excitation energies and rotatory strengths compared to standard TD-DFT in some cases. dtu.dkdtu.dk |
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are indispensable for assessing the purity and confirming the identity of N-Me-D-Thr(tBu)-OH·HCl and related peptide intermediates. High-Performance Liquid Chromatography (HPLC) is the primary tool for purity determination, while its coupling with Mass Spectrometry (LC-MS) provides definitive identity confirmation.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC is a cornerstone technique for the quality control of amino acid derivatives used in peptide synthesis. sigmaaldrich.com For a compound like N-Me-D-Thr(tBu)-OH·HCl, reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.
A typical HPLC analysis provides a chromatogram where the main peak corresponds to the target compound. The area of this peak relative to the total area of all peaks is used to calculate the purity, often expressed as a percentage. Impurities, such as starting materials, by-products from the synthesis, or degradation products, would appear as separate, smaller peaks.
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the compound, which corresponds to its molecular weight. This serves as a definitive confirmation of the compound's identity. For N-Me-D-Thr(tBu)-OH, the expected molecular weight would be confirmed by the mass spectrometer.
Table 2: Typical RP-HPLC Conditions for Analysis of Protected Amino Acids
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 or C8, 5 µm particle size, 250 x 4.6 mm | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | The primary aqueous component of the mobile phase. Acid is added to improve peak shape and provide protons for mass spectrometry. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | The organic modifier used to elute the compound from the column. |
| Gradient | Typically a linear gradient from low %B to high %B (e.g., 5% to 95% B over 20 minutes) | Allows for the effective separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |
| Detection | UV at 210-220 nm (for peptide bonds) or Mass Spectrometry (for identity) | UV detection is general for peptides and protected amino acids. MS provides specific molecular weight data. |
Enantioseparation using Chiral Stationary Phases (CSPs)
The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, it is critical to ensure the enantiomeric purity of the building blocks like N-Me-D-Thr(tBu)-OH·HCl. Enantioseparation by HPLC using Chiral Stationary Phases (CSPs) is the most reliable method for determining the enantiomeric excess (e.e.) of a chiral compound. chromatographytoday.com
CSPs are packed with a chiral selector that can form transient, diastereomeric complexes with the enantiomers of the analyte. sigmaaldrich.com The different stabilities of these complexes lead to different retention times on the column, allowing for the separation of the enantiomers. sigmaaldrich.com
Several types of CSPs are effective for the separation of amino acid derivatives:
Macrocyclic Glycopeptide-Based CSPs: Phases like CHIROBIOTIC T (teicoplanin) are particularly successful in separating underivatized and N-protected amino acids. sigmaaldrich.com They are versatile and can be used in reversed-phase, normal-phase, and polar ionic modes. sigmaaldrich.com
Polysaccharide-Based CSPs: Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives are widely used for separating a broad range of chiral compounds, including N-protected amino acids. phenomenex.com
Crown Ether-Based CSPs: These are specifically designed for the enantioseparation of primary amino acids and compounds containing a primary amine group.
For N-Me-D-Thr(tBu)-OH·HCl, a method using a macrocyclic glycopeptide or a polysaccharide-based CSP would be developed. The goal is to achieve baseline resolution between the D- and L-enantiomer peaks. The relative integration of the two peaks allows for the precise quantification of the enantiomeric purity. researchgate.net
Table 3: Common Chiral Stationary Phases for Amino Acid Enantioseparation
| CSP Type | Chiral Selector Example | Typical Analytes | Separation Principle |
|---|---|---|---|
| Macrocyclic Glycopeptide | Teicoplanin (CHIROBIOTIC T) sigmaaldrich.com | Underivatized and N-protected amino acids (e.g., Fmoc, Boc). sigmaaldrich.com | Multiple interactions including hydrogen bonding, ionic interactions, and steric repulsion within the selector's basket-like structure. |
| Polysaccharide-Based | Cellulose or Amylose derivatives | Broad range of racemates, including N-protected amino acids. phenomenex.com | Inclusion into chiral grooves or cavities of the polysaccharide structure, plus hydrogen bonding and dipole-dipole interactions. |
| Pirkle-Type (Brush-Type) | (R,R)-Whelk-O 1 | N-acyl and N-aryl amino acid esters. | π-π interactions, hydrogen bonding, and steric interactions between the analyte and the electron-rich/deficient aromatic rings of the selector. |
| Ligand Exchange | L-proline or L-hydroxyproline copper complexes | Free amino acids. | Formation of diastereomeric ternary complexes between the copper ion, the chiral selector, and the analyte enantiomers. |
Research on the Biological and Biochemical Modulations Conferred by N Me D Thr Tbu Oh·hcl Modifications
Influence on Biomolecular Recognition: Enzyme and Receptor Interactions
The specific structural modifications in N-Me-D-Thr(tBu)-OH·HCl—N-methylation and D-chirality—are known to profoundly influence how peptides and small molecules interact with biological targets like enzymes and receptors.
The N-methylation of a peptide backbone introduces a methyl group to the amide nitrogen, which has several critical effects. It removes the hydrogen bond donor capability of the amide nitrogen, which can disrupt or alter the formation of secondary structures like alpha-helices and beta-sheets that are crucial for receptor binding. researchgate.net This conformational constraint can lock the peptide into a bioactive conformation, potentially increasing receptor affinity or altering selectivity for receptor subtypes. researchgate.net Furthermore, N-methylation provides steric hindrance that can prevent recognition and cleavage by proteases, significantly increasing the metabolic stability and in vivo half-life of peptide-based drugs. researchgate.netresearchgate.net
The D-configuration of the amino acid introduces resistance to degradation by endogenous proteases, which are stereospecific for L-amino acids. frontiersin.org The presence of D-amino acids in a peptide sequence can enhance its stability and activity. frontiersin.org In the context of receptor binding, the stereochemistry is critical. For instance, studies on M1 muscarinic receptors have identified a specific threonine residue (Thr192) as a key interaction point for agonists. nih.gov Altering the stereochemistry from L to D at such a critical position would fundamentally change the orientation of the side chain, likely altering or abolishing binding affinity. anl.gov However, this altered geometry can also lead to novel interactions. D-amino acids like D-Serine and D-Aspartate are known to be agonists at the N-methyl-D-aspartate (NMDA) receptor, highlighting that D-isomers can have specific, functional roles in receptor interaction. nih.gov
Therefore, incorporating an N-methyl-D-threonine residue into a biologically active molecule is a strategic choice to enhance proteolytic stability and modulate receptor interaction and specificity.
Elucidation of Specific Cellular Mechanism Modulations
The modifications present in N-Me-D-Thr(tBu)-OH·HCl can modulate various cellular processes, drawing from the known roles of D-amino acids and protein methylation.
D-amino acids are increasingly recognized as signaling molecules that can modulate complex cellular activities. frontiersin.org In bacteria, extracellular D-amino acids can regulate cell wall biosynthesis, biofilm formation, and spore germination. frontiersin.org In mammalian systems, D-amino acids have been linked to the regulation of neurotransmission. Notably, NMDA receptors, which are found in the central nervous system, are also upregulated in various cancer cells and play a role in regulating cell growth. nih.gov Studies have shown that NMDA receptor antagonists can inhibit cancer cell viability, and this effect can be reversed by the addition of certain D-amino acids, suggesting a role for D-amino acids in cancer cell proliferation pathways via NMDA receptor reactivation. nih.gov
Protein methylation is a key post-translational modification that regulates a vast array of cellular functions, including gene transcription, signal transduction, and protein stability. nih.gov Enzymes known as methyltransferases add methyl groups to proteins, often on lysine (B10760008) and arginine residues, but N-terminal methylation also occurs. nih.gov This modification can alter a protein's interactions with other molecules, its subcellular localization, and its activity. nih.gov For example, methylation can directly compete with other modifications like phosphorylation, creating a complex regulatory network. In formin homology domain-containing proteins (Fhod3), phosphorylation by Rho kinase can prevent subsequent methylation by protein arginine methyltransferase 7 (PRMT7), indicating a crosstalk between these signaling pathways. nih.gov While N-Me-D-Thr(tBu)-OH·HCl is a free amino acid, its structural motifs are relevant to the study of these fundamental cellular control mechanisms.
Investigation into Self-Assembled Structures and Material Morphology
Amino acids and their derivatives can self-assemble into ordered nanostructures through non-covalent interactions like hydrogen bonding and hydrophobic interactions. nih.gov The modifications in threonine derivatives significantly influence this process, leading to diverse material morphologies.
Research on the self-assembly of a closely related compound, Fmoc-L-Thr(tBu)-OH, which shares the O-tert-butyl-threonine core, reveals the formation of distinct supramolecular structures. chemrxiv.org The morphology of these structures is highly dependent on factors such as concentration and temperature.
At lower concentrations, Fmoc-L-Thr(tBu)-OH tends to self-assemble into spherical structures. chemrxiv.org
As the concentration increases, these spheres can transition into more complex dumbbell-like shapes. chemrxiv.org
The application of heat can induce further morphological changes. Heating a solution of spheres can lead to the formation of rods , while heating the dumbbell shapes can result in elongated dumbbell-rod morphologies. chemrxiv.org
These transitions are driven by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic attractions involving the amino acid backbone, the protective Fmoc group, and the tert-butyl group. chemrxiv.org The chirality of the amino acid also plays a crucial role. Studies comparing the self-assembly of L-Threonine and D-Threonine on surfaces have shown that they form distinct triangular and chain-like structures with different orientations, demonstrating chiral selectivity in molecular assembly. anl.gov
This controlled, stimulus-responsive morphological transition of modified amino acids is of great interest for the development of novel biomaterials for applications in nanotechnology and material science. chemrxiv.org
Table 1: Morphological Transitions of Self-Assembled Fmoc-L-Thr(tBu)-OH
| Condition | Concentration | Observed Morphology |
|---|---|---|
| Room Temperature | Low | Spheres |
| Room Temperature | High | Dumbbell-like Structures |
| Heated (70°C) | Low | Rods |
| Heated (70°C) | High | Elongated Dumbbell-Rods |
Comparative Biochemical Profiling with Canonical and Modified Threonine Derivatives
The biochemical profile of N-Me-D-Thr(tBu)-OH·HCl is markedly different from that of canonical L-Threonine due to its unique structural modifications. A comparison highlights the functional advantages conferred by N-methylation and D-chirality.
L-Threonine: As a canonical essential amino acid, L-Threonine is a fundamental building block of proteins. drugbank.com It participates in maintaining protein balance, is a precursor to glycine (B1666218) and serine, and is important for the formation of collagen, elastin, and tooth enamel. drugbank.com It is readily recognized by enzymes and cellular transport systems and is susceptible to enzymatic degradation.
D-Threonine: The D-isomer is the enantiomer of the natural L-form. Its primary biochemical distinction is its resistance to proteases that target L-amino acids. frontiersin.org This imparts significant metabolic stability. While less common, D-amino acids can have specific biological roles, such as interacting with certain receptors (e.g., NMDA receptors) or modulating bacterial physiology. frontiersin.orgnih.gov Self-assembly studies show that D- and L-isomers can form chirally distinct structures. anl.gov
N-Methylated Threonine: The addition of a methyl group to the alpha-amino nitrogen is a minimal modification that dramatically alters biochemical properties. researchgate.net
Conformational Rigidity: It restricts the rotation around the N-Cα bond, leading to a more constrained peptide backbone. researchgate.net
Loss of H-Bonding: It eliminates the amide proton, preventing it from acting as a hydrogen bond donor, which disrupts typical secondary structures. researchgate.net
Increased Lipophilicity: The methyl group increases the hydrophobicity of the molecule, which can enhance its ability to cross cell membranes. researchgate.net
Proteolytic Resistance: The steric bulk of the methyl group hinders access by proteolytic enzymes, increasing the molecule's half-life. researchgate.net
Combining these features, N-Me-D-Thr(tBu)-OH·HCl emerges as a highly modified amino acid derivative with enhanced stability and altered receptor interaction potential compared to its canonical counterpart.
Table 2: Comparative Profile of Threonine Derivatives
| Feature | L-Threonine | D-Threonine | N-Methylated Derivatives |
|---|---|---|---|
| Role | Protein synthesis, metabolism drugbank.com | Specialized signaling, protease resistance frontiersin.orgnih.gov | Peptidomimetics, therapeutic building blocks researchgate.net |
| Protease Stability | Low | High frontiersin.org | High researchgate.net |
| Receptor Interaction | Standard (L-specific) | Atypical/Specific (D-specific) nih.gov | Modulated affinity/selectivity researchgate.net |
| H-Bonding (Backbone) | Donor & Acceptor | Donor & Acceptor | Acceptor only researchgate.net |
| Lipophilicity | Baseline | Baseline | Increased researchgate.net |
| Self-Assembly | Forms specific structures | Forms chirally distinct structures anl.gov | Influenced by loss of H-bond donor |
Computational and Theoretical Investigations of N Me D Thr Tbu Oh·hcl and Its Derivatives
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a ligand to a specific biological target. For derivatives of N-Me-D-Thr(tBu)-OH·HCl, these studies are crucial for understanding how the unique structural features of this amino acid influence molecular recognition.
The N-methylation of the peptide backbone, a key feature of this compound, is known to enhance proteolytic stability and can increase cell permeability. researchgate.netnih.gov From a modeling perspective, the methyl group on the amide nitrogen removes the hydrogen bond donor capability of that position. This has significant implications for ligand-target interactions, as it prevents the formation of canonical hydrogen bonds at the N-H position. nih.gov Docking studies of peptides containing N-methylated residues must therefore explore alternative binding modes that accommodate this change, such as hydrophobic interactions involving the methyl group or compensatory hydrogen bonds with other parts of the ligand.
Furthermore, the D-stereochemistry of the amino acid provides access to a different conformational space compared to the natural L-amino acids, potentially enabling interactions with target sites that are not accessible to L-peptides. This can lead to higher binding affinities or novel pharmacological activities. Induced fit docking (IFD) is a particularly relevant technique in this context, as it allows for flexibility in both the ligand and the receptor, which is essential for accurately predicting the binding of sterically demanding and conformationally distinct D-amino acid-containing peptides. nih.gov
Table 1: Key Structural Features of N-Me-D-Thr(tBu)-OH and Their Implications for Molecular Docking
| Structural Feature | Effect on Molecular Properties | Implications for Ligand-Target Interactions |
| N-methylation | Removes N-H hydrogen bond donor, increases lipophilicity. researchgate.netnih.gov | Prevents canonical backbone hydrogen bonding; promotes hydrophobic interactions. nih.gov |
| O-tert-butyl group | Increases steric bulk and hydrophobicity. | Can engage in van der Waals/hydrophobic interactions; imposes conformational constraints. acs.orgnih.gov |
| D-stereochemistry | Alters the 3D arrangement of substituents. | Allows exploration of different conformational space and novel interactions with target sites. |
Quantum Mechanical (QM) Calculations for Structural and Electronic Properties (e.g., GIAO NMR, DFT)
Quantum mechanical calculations provide a highly accurate description of the electronic structure and energies of molecules, offering deep insights into their intrinsic properties. Density Functional Theory (DFT) is a widely used QM method for studying amino acids and their derivatives. sciforum.netsemanticscholar.orgresearchgate.netresearchgate.net
For N-Me-D-Thr(tBu)-OH·HCl, DFT calculations can be employed to determine its optimized geometry, detailing bond lengths, bond angles, and dihedral angles. These calculations can reveal the influence of the N-methyl and O-tert-butyl groups on the local geometry of the threonine residue. For instance, DFT studies on similar amino acids have been used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, providing a foundation for understanding the molecule's stability and reactivity. sciforum.netsemanticscholar.orgresearchgate.net
Furthermore, QM methods are invaluable for understanding the electronic properties of the molecule. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about its chemical reactivity. sciforum.net The distribution of electron density and the molecular electrostatic potential (MEP) can also be calculated, highlighting regions of the molecule that are electron-rich or electron-poor and are therefore likely to be involved in electrostatic interactions or hydrogen bonding. researchgate.net
Gauge-Including Atomic Orbital (GIAO) NMR calculations are a powerful QM tool for predicting NMR chemical shifts. nih.gov By performing GIAO calculations on different possible conformations of N-Me-D-Thr(tBu)-OH·HCl, theoretical NMR spectra can be generated. Comparing these predicted spectra with experimental data can help to identify the dominant conformation of the molecule in solution. Such studies are particularly useful for complex molecules where spectral assignment can be challenging.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While QM methods provide detailed information about static structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations are particularly well-suited for studying the conformational flexibility and stability of peptides containing modified residues like N-Me-D-Thr(tBu)-OH.
The N-methylation of a peptide backbone is known to have a profound effect on its conformational preferences, often promoting a cis-amide bond conformation, which is energetically disfavored in non-methylated peptides. MD simulations can be used to explore the cis-trans isomerization of the peptide bond adjacent to the N-methylated residue and to determine the relative populations of these states. rsc.org Advanced simulation techniques, such as enhanced sampling methods, can be employed to overcome the energy barriers associated with this isomerization and to obtain a comprehensive picture of the conformational landscape. rsc.org
The bulky tert-butyl group on the threonine side chain also significantly restricts its rotational freedom. MD simulations can map the accessible rotameric states of the side chain and determine their relative stabilities. This information is critical for understanding how this modification pre-organizes the peptide into a specific conformation, which can be beneficial for binding to a target.
MD simulations in explicit solvent can also provide insights into the hydration of the molecule and the role of water in stabilizing different conformations. For peptides containing N-Me-D-Thr(tBu)-OH, simulations can reveal how the hydrophobic N-methyl and O-tert-butyl groups affect the surrounding water structure.
Table 2: Predicted Conformational Effects of Modifications in N-Me-D-Thr(tBu)-OH
| Modification | Predicted Conformational Impact | Method of Investigation |
| N-methylation | Increased propensity for cis-amide bond conformation. | Molecular Dynamics (MD) Simulations |
| O-tert-butylation | Restricted side-chain rotameric states. | MD Simulations, Conformational Analysis |
| D-stereochemistry | Access to alternative backbone dihedral angles (φ, ψ). | Ramachandran Analysis from MD Simulations |
In Silico Prediction of Conformational Preferences and Interactions
The term in silico encompasses a broad range of computational methods used to predict molecular properties. For N-Me-D-Thr(tBu)-OH·HCl and its derivatives, these predictive studies are vital for guiding the design of peptides with desired three-dimensional structures.
The conformational preferences of a peptide are largely determined by the allowable dihedral angles (φ and ψ) of its constituent amino acids. For a modified amino acid like N-Me-D-Thr(tBu)-OH, these preferences can be predicted by generating a Ramachandran plot using data from MD simulations or by performing QM energy calculations on a model dipeptide at various φ and ψ angles. nih.gov The results of such analyses would likely show a significantly different allowed region in the Ramachanan plot compared to standard L-threonine, due to the combined steric effects of the N-methyl and O-tert-butyl groups, as well as the D-configuration.
In silico methods can also be used to predict the propensity of peptides containing this residue to form specific secondary structures, such as β-turns or helices. The N-methylation can disrupt helical structures but can also stabilize turn conformations. researchgate.net The bulky tert-butyl group might sterically hinder the formation of tightly packed structures but could favor more extended conformations.
By combining the insights from molecular modeling, QM calculations, and MD simulations, a comprehensive in silico profile of N-Me-D-Thr(tBu)-OH·HCl can be constructed. This profile can then be used to rationally design peptides with specific conformational properties and to predict their interactions with biological targets, thereby accelerating the discovery and development of new peptide-based therapeutics.
Advanced Functionalization and Derivatization Research
Site-Specific Chemical Modifications on Peptidic Backbones
The process typically involves the initial synthesis of the peptide on a solid support using Fmoc chemistry, incorporating Fmoc-N-Me-D-Thr(tBu)-OH at the desired position. nih.govresearchgate.netresearchgate.net Once the peptide chain is assembled, the tert-butyl protecting group can be cleaved under acidic conditions, often concurrently with the final cleavage from the resin, to expose the hydroxyl group of the threonine residue. This free hydroxyl group then becomes a target for a variety of chemical modifications.
Table 1: Examples of Site-Specific Modifications on Threonine-Containing Peptides
| Modification Type | Reagent/Method | Resulting Functionality | Potential Application | Reference |
| Phosphorylation | Kinase-mediated or chemical phosphorylation | Phosphothreonine | Studying cell signaling pathways | advancedchemtech.com |
| Glycosylation | Glycosyltransferases or chemical ligation | O-linked glycopeptide | Development of synthetic vaccines and therapeutics | advancedchemtech.com |
| Acylation | Acyl chlorides or anhydrides | Ester linkage | Prodrug development, lipidation for improved cell permeability | nih.gov |
| Alkylation | Alkyl halides | Ether linkage | Introduction of reporter groups or cross-linkers | nih.gov |
Research in this area focuses on optimizing the selective deprotection of the tert-butyl group while the peptide remains on the solid support, allowing for on-resin modifications which simplifies purification. nih.gov
Conjugation Strategies for Hybrid Bioconjugates
The strategic placement of an N-Me-D-Thr residue within a peptide sequence provides a specific locus for the attachment of other molecules, leading to the creation of hybrid bioconjugates. After deprotection of the tert-butyl group to reveal the hydroxyl moiety, this site can be exploited for various conjugation chemistries.
One common strategy involves the oxidation of the 1,2-amino alcohol functionality of the N-terminal threonine to generate an aldehyde, which can then be selectively reacted with hydrazide- or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages. nih.gov This method is particularly useful for attaching payloads such as drugs, imaging agents, or polymers.
Another approach is the direct esterification or etherification of the threonine hydroxyl group with a molecule of interest that has been appropriately functionalized with a carboxylic acid or a leaving group. This allows for the covalent attachment of a wide range of functionalities.
Table 2: Conjugation Strategies Utilizing the Threonine Side Chain
| Conjugation Chemistry | Functional Group on Peptide | Functional Group on Molecule to be Conjugated | Linkage Formed | Key Features | Reference |
| Oxime Ligation | Aldehyde (from oxidation of N-terminal Thr) | Aminooxy | Oxime | High selectivity and stability | nih.gov |
| Hydrazone Ligation | Aldehyde (from oxidation of N-terminal Thr) | Hydrazide | Hydrazone | Chemoselective, useful for biomolecule labeling | nih.gov |
| Esterification | Hydroxyl | Carboxylic acid (activated) | Ester | Can be designed for controlled release (hydrolysis) | nih.gov |
| Etherification | Hydroxyl | Alkyl halide | Ether | Stable linkage for permanent conjugation | nih.gov |
| Click Chemistry | Azide or Alkyne (introduced via the hydroxyl group) | Alkyne or Azide | Triazole | High efficiency and biocompatibility | researchgate.net |
The N-methylation of the threonine residue can also influence the reactivity and accessibility of the nearby functional groups, a factor that needs to be considered in the design of conjugation strategies.
Development of Probes and Tags Incorporating N-Me-D-Thr(tBu)-OH·HCl Moieties
The unique properties of N-Me-D-Thr make it an attractive component in the design of molecular probes and tags for studying biological systems. The incorporation of this amino acid can enhance the stability of peptide-based probes against proteolysis, leading to a longer half-life in biological assays.
Fluorescently labeled peptides are invaluable tools in biomedical research. bachem.comnih.govresearchgate.netsigmaaldrich.com The exposed hydroxyl group of the threonine residue, after deprotection of the tert-butyl group, serves as a convenient attachment point for fluorescent dyes. This can be achieved by reacting the peptide with a dye that has been functionalized with a reactive group such as a carboxylic acid (to form an ester) or an isocyanate (to form a carbamate).
Similarly, other tags like biotin (B1667282) for affinity purification, or chelating agents for radiolabeling, can be attached to the threonine side chain. nih.govresearchgate.net The D-configuration and N-methylation of the amino acid contribute to a defined local conformation, which can be advantageous for presenting the tag in a consistent orientation.
Table 3: Examples of Probes and Tags Developed Using Threonine Modification
| Probe/Tag Type | Attached Moiety | Purpose | Method of Attachment | Reference |
| Fluorescent Probe | Fluorescein, Rhodamine, etc. | Cellular imaging, FRET studies | Esterification, Carbamate formation | bachem.comresearchgate.net |
| Affinity Tag | Biotin | Protein purification, binding assays | Esterification | nih.govresearchgate.net |
| Radiometal Chelator | DOTA, NOTA, etc. | PET or SPECT imaging | Amide bond formation with a linker attached to the hydroxyl group | nih.gov |
| Electrochemically Active Tag | Ferrocene | Electrochemical detection | Maleimide reaction with a thiol introduced at the hydroxyl group | researchgate.net |
The development of such probes relies on the robust and predictable chemistry of the threonine side chain, which is made available through the use of the N-Me-D-Thr(tBu)-OH·HCl building block in peptide synthesis.
Emerging Research Directions and Interdisciplinary Perspectives
Integration with Novel Synthetic Methodologies in Peptide Chemistry
The incorporation of N-methylated amino acids such as N-Me-D-Thr(tBu)-OH.HCl into peptide chains is a key strategy for enhancing the therapeutic properties of peptide-based drugs. researchgate.netpeptide.compeptide.com N-methylation provides steric hindrance that can significantly increase a peptide's resistance to proteolytic degradation, thereby extending its in-vivo half-life. peptide.compeptide.com Furthermore, this modification can improve intestinal permeability and bioavailability, critical hurdles for orally administered peptide therapeutics. researchgate.netpeptide.com The N-methyl group also restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, potentially enhancing its potency and selectivity for a specific biological target. peptide.comsci-hub.box
However, the integration of these building blocks into peptides using traditional Solid-Phase Peptide Synthesis (SPPS) presents challenges. The steric bulk of the N-methyl group can impede the efficiency of peptide coupling reactions, leading to lower yields and purification difficulties. mdpi.com To overcome these limitations, researchers are exploring and refining novel synthetic methodologies. One approach involves performing the N-methylation reaction directly on the resin-bound peptide, which can be more efficient and region-specific than synthesizing the N-methylated amino acid building block separately. sci-hub.boxmdpi.com
More advanced techniques are also emerging from interdisciplinary research. Recent studies have demonstrated the ribosomal incorporation of N-methylated amino acids into peptides and proteins using modified bacterial ribosomes. nih.gov Computational modeling helps to understand how alterations in the ribosome's 23S rRNA can compensate for the structural distortions caused by the N-methyl group, facilitating this process. nih.gov Such biocatalytic approaches represent a significant leap forward, promising more efficient and scalable production of N-methylated peptides. researchgate.net
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional SPPS with Fmoc-N-Me-AA | Utilizes pre-synthesized N-methylated amino acid building blocks in standard solid-phase peptide synthesis. | Well-established protocols and reagents. | Steric hindrance can lead to low coupling efficiency and difficult purifications. mdpi.com |
| On-Resin N-Methylation | The N-terminal amine of a resin-bound peptide is methylated before the next coupling step. | Can be more region-specific and efficient, avoiding the synthesis of individual N-methylated monomers. sci-hub.boxmdpi.com | Requires specific reaction conditions compatible with the resin and protecting groups. |
| Ribosomal Synthesis | Engineered bacterial ribosomes are used to incorporate N-methylated amino acids during protein biosynthesis. | Potentially highly efficient for long peptides and proteins; leverages biological machinery. nih.gov | Requires specialized biological systems; currently a developing area of research. nih.gov |
Exploration of New Application Domains in Chemical Biology and Materials Science
The unique properties of this compound extend its utility beyond conventional peptide therapeutics into the realms of chemical biology and materials science. In chemical biology, this compound and its derivatives serve as valuable tools for probing complex biological systems. chemimpex.com By strategically replacing a natural amino acid with an N-methylated version, researchers can study the effects of conformational rigidity on protein-protein interactions and enzyme activity, providing critical insights into biological processes and potential drug targets. chemimpex.com These modified peptides can also be developed into chemical probes to investigate biological pathways with enhanced stability against enzymatic breakdown. nih.gov
In materials science, the conformational constraints imposed by N-methylation are being exploited to design novel biomaterials. The restricted rotation around the peptide bond allows for the creation of stable, well-defined secondary structures known as foldamers. researchgate.net These peptidomimetic structures can be engineered to self-assemble into higher-order architectures like nanoparticles, hydrogels, and fibers for applications in drug delivery, tissue engineering, and nanotechnology. A related compound, O-tert-Butyl-L-threonine methyl ester hydrochloride, has been used in the preparation of chiral polymer nanoparticles, which have potential applications in enantioselective crystallization, highlighting the role of such tailored amino acids in creating functional, structured materials.
| Domain | Application Area | Role of this compound |
|---|---|---|
| Chemical Biology | Probing Protein-Protein Interactions | Introduces conformational constraints to study binding interfaces and mechanisms. chemimpex.com |
| Chemical Biology | Enzyme Activity Studies | Used to create protease-resistant peptide substrates and inhibitors to investigate enzyme function. chemimpex.com |
| Materials Science | Foldamer and Biomaterial Design | Acts as a building block for creating stable, predictable secondary structures for self-assembling materials. researchgate.net |
| Materials Science | Chiral Polymers | Derivatives can be used to synthesize chiral nanoparticles for applications in enantioselective processes. |
Future Avenues in Tailor-Made Amino Acid and Peptidomimetic Research
The study and application of this compound are part of a broader movement towards the rational design of tailor-made amino acids and peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. nih.gov N-methylation is a cornerstone of this field, as it addresses several key weaknesses of natural peptides, including poor stability and low oral bioavailability. researchgate.netmdpi.com
Future research will likely focus on several key avenues. A major goal is to continue developing a systematic toolkit for transforming peptides into peptidomimetics with predictable properties. nih.gov This involves creating a wider variety of non-canonical amino acids (ncAAs) with diverse functionalities beyond simple N-methylation. The aim is to fine-tune molecular properties with high precision, such as converting a receptor agonist into an antagonist by subtly altering the peptide backbone's flexibility. peptide.compeptide.com
Furthermore, the integration of computational modeling with chemical synthesis will accelerate the discovery process. In-silico methods can predict the conformational impact of incorporating specific tailor-made amino acids, allowing researchers to design peptidomimetics with desired structures and functions before embarking on time-consuming synthesis. As synthetic methodologies become more advanced and our understanding of structure-activity relationships deepens, custom building blocks like this compound will continue to be indispensable tools in the creation of next-generation therapeutics and functional materials. nih.gov
| Research Avenue | Objective | Anticipated Impact |
|---|---|---|
| Expanded Library of ncAAs | To synthesize and characterize a broader range of non-canonical amino acids with diverse side chains and backbone modifications. | Provides a larger toolkit for precisely tuning the properties of peptides and peptidomimetics. researchgate.net |
| Predictive Conformational Modeling | To use computational tools to accurately predict the 3D structure and dynamic behavior of peptides containing tailor-made amino acids. | Accelerates the design-build-test cycle for developing new drugs and materials. nih.gov |
| Advanced Biocatalytic Synthesis | To further develop and optimize methods like ribosomal synthesis for the efficient and scalable production of modified peptides. | Enables the production of complex peptidomimetics that are difficult to access via traditional chemical synthesis. nih.gov |
| Functional Peptidomimetics | To design peptidomimetics that not only mimic structure but also possess novel functions, such as acting as molecular switches or catalysts. | Opens up new applications in smart materials, diagnostics, and targeted therapies. eurekalert.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
